molecular formula C16H15ClN2O2S B1394856 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol CAS No. 923289-39-8

8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol

Cat. No. B1394856
CAS RN: 923289-39-8
M. Wt: 334.8 g/mol
InChI Key: UNJWJSFDEJPNML-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a quinolin-4-ol group, which is substituted at various positions by a chlorine atom, a methoxy group, and a 4-isopropylthiazol-2-yl group . The exact structure can be found in databases like ChemSpider .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. As a synthetic small molecule, it’s likely involved in various chemical reactions depending on the experimental conditions.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 536.2±60.0 °C at 760 mmHg . The flash point is 278.1±32.9 °C . Unfortunately, the melting point is not available .

Scientific Research Applications

Synthesis and Chemical Properties

8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol, a key intermediate in the synthesis of anti-HCV drug simeprevir, has been studied for its chemical synthesis and properties. An Chenhon (2015) detailed its synthesis from 3-methyl-2-butanone through processes like bromination, cyclization, Sandmeyer reaction, cyano-substitution, and hydrolysis, achieving an overall yield of about 9% (An Chenhon, 2015).

Antimicrobial Applications

Research by P. Rana, B. Mistry, and K. R. Desai (2008) explored the synthesis of 2-[(2'-chloro-7'-methoxyquinoline-3'-yl)]-3-[3''-hydroxy-6''-(substitutedphenyldiazenyl)phenyl]5-methyl-1,3-thiazolidin-4-one and its antimicrobial screening against various microorganisms, indicating potential antimicrobial applications of related quinoline derivatives (Rana, Mistry, & Desai, 2008).

Application in Cancer Research

The compound has also been implicated in cancer research. For example, Xiao-Feng Wang et al. (2014) explored the use of a similar compound, 6-methoxy-1,2,3,4-tetrahydroquinoline, in the synthesis of new tubulin-polymerization inhibitors, highlighting the potential of quinoline derivatives in cancer therapy (Wang et al., 2014).

Corrosion Inhibition

The compound's derivatives have been studied for their corrosion inhibition properties. M. Faydy et al. (2020) examined the performance of 8-hydroxyquinoline derivatives in inhibiting carbon steel corrosion, suggesting potential industrial applications (Faydy et al., 2020).

Potential in Quantum Entanglement Studies

H. Alireza et al. (2019) presented a model to analyze the interaction between a similar molecule, 6-Methoxy-8-[[6Methoxy-8-[[6-Methoxy-2-Methyl-1-(2-Methylpropyl)-3,4Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1(2-Methylpropyl)-3,4-Dihydro-1H Isoquinolin-7-ol, and a two-mode field, suggesting its potential in quantum entanglement dynamics for human cancer cell diagnosis (Alireza, Jennifer, & Angela, 2019).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Given its use in scientific experiments, it likely interacts with other molecules in specific ways to exert its effects.

properties

IUPAC Name

8-chloro-7-methoxy-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-8(2)11-7-22-16(19-11)10-6-12(20)9-4-5-13(21-3)14(17)15(9)18-10/h4-8H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJWJSFDEJPNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)C2=CC(=O)C3=C(N2)C(=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694858
Record name 8-Chloro-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923289-39-8
Record name 8-Chloro-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol
Reactant of Route 2
8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol
Reactant of Route 3
8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol
Reactant of Route 4
8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol
Reactant of Route 5
8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol
Reactant of Route 6
Reactant of Route 6
8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol

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